3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN4O/c22-15-12-10-14(11-13-15)19-24-25-20-17-8-4-5-9-18(17)23-21(26(19)20)27-16-6-2-1-3-7-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCXKYPQLIMTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline typically involves multiple steps, starting with the formation of the triazoloquinazoline core. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors. The bromophenyl and phenoxy groups are then introduced through substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts. Large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can be used to modify the triazoloquinazoline core.
Substitution: The phenoxy group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like potassium permanganate or chromic acid.
Reduction reactions may involve hydrogenation with palladium catalysts.
Substitution reactions typically require strong electrophiles and Lewis acids.
Major Products Formed:
Oxidation can yield 4-bromophenol derivatives.
Reduction can produce amines or other reduced forms of the core structure.
Substitution reactions can lead to various substituted phenol derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or biological probes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Industry: In industry, this compound can be used in the manufacture of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline exerts its effects involves interactions with specific molecular targets. The bromophenyl group can bind to enzymes or receptors, while the phenoxy group may enhance binding affinity. The triazoloquinazoline core can interact with DNA or other biological macromolecules, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Photophysical Properties
Triazoloquinazolines exhibit tunable fluorescence depending on substituent type and position. Key comparisons include:
- Substituent Impact: The 4-bromophenyl group enhances electron-withdrawing effects, reducing fluorescence quantum yield compared to unsubstituted analogs . However, trifluoromethylphenyl (CF3Ph) and diphenylamino groups improve emission intensity due to extended π-conjugation .
- Solvent Sensitivity: Phenoxy-substituted derivatives show moderate solvatochromism, whereas amino-substituted analogs exhibit stronger polarity-dependent emission shifts .
Key Research Findings
Fluorescence Applications: 5-(4′-Diphenylaminobiphenyl) derivatives achieve Φf = 94% in toluene, making them superior fluorophores for OLEDs . Phenoxy-substituted triazoloquinazolines are less emissive but useful in solvent polarity sensing .
Pharmacological Insights: Morpholinyl and nitro-thienyl groups enhance apoptosis in leukemia cells via caspase-3 activation . Bromophenyl-phenoxy derivatives exhibit broad-spectrum antimicrobial activity (pMICam = 2.26–2.38) comparable to streptomycin .
Biological Activity
3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline (CAS No. 477853-51-3) is a compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and its implications in cancer treatment.
- Molecular Formula : C21H13BrN4O
- Molar Mass : 417.26 g/mol
- CAS Number : 477853-51-3
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its cytotoxic effects against various cancer cell lines and its role as a Topoisomerase II (Topo II) inhibitor.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it has shown low IC50 values (the concentration required to inhibit cell growth by 50%) against HepG2 and HCT-116 cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG2 | 6.29 |
| This compound | HCT-116 | 2.44 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent due to its potency against these cell lines .
The mechanism by which this compound exerts its biological effects involves intercalation into DNA and inhibition of Topo II. The compound's structure allows it to bind effectively to DNA, disrupting replication and transcription processes essential for cancer cell proliferation.
Intercalative Properties
The incorporation of the triazole moiety enhances the compound's ability to intercalate between DNA bases. This interaction is crucial for inhibiting Topo II activity, which is vital for DNA unwinding during replication . The enhanced lipophilicity due to the phenoxy group may also facilitate cellular uptake and distribution .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this class of compounds in various experimental settings:
- Cytotoxic Activity : A study assessed the cytotoxic effects of several derivatives of triazoloquinazolines. The most active derivative showed an IC50 value as low as 2.44 μM against HCT-116 cells .
- Topoisomerase Inhibition : Compounds structurally similar to this compound were found to be effective Topo II inhibitors with varying degrees of cytotoxicity depending on their substituents .
- Comparative Studies : Comparative analyses with other quinazoline derivatives revealed that modifications in the side chains significantly influenced their biological activities. For example, compounds with bulky amine substitutions exhibited reduced cytotoxicity compared to those with smaller groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
